1-(2-Chloro-4-methylphenyl)urea

Description

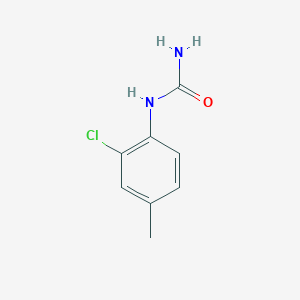

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZGJDUQVBEPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-4-methylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloro-4-methylphenyl)urea, a substituted phenylurea of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and a full characterization profile based on established chemical principles and spectroscopic data for analogous compounds.

Introduction

Substituted ureas are a significant class of compounds in organic chemistry and pharmacology, exhibiting a wide range of biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The specific compound, this compound, incorporates a chlorinated and methylated phenyl ring, features that can modulate its physicochemical properties, metabolic stability, and target affinity. This guide serves as a technical resource for the preparation and detailed analysis of this compound.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the reaction of 2-chloro-4-methylaniline with an isocyanate source. A common and effective method involves the in-situ generation of the corresponding isocyanate from the starting aniline, followed by a reaction with an amine. However, a more direct and widely used laboratory-scale synthesis involves the reaction of the aniline with an alkali metal isocyanate, such as potassium isocyanate, in the presence of an acid. This method is generally high-yielding and avoids the handling of volatile and toxic isocyanates.

Caption: Synthetic route for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Chloro-4-methylaniline (CAS: 615-65-6)

-

Potassium isocyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.16 g (0.1 mol) of 2-chloro-4-methylaniline in a mixture of 100 mL of deionized water and 10 mL of concentrated hydrochloric acid.[1][2]

-

Gently heat the mixture to obtain a clear solution of the corresponding amine hydrochloride salt.

-

In a separate beaker, dissolve 8.92 g (0.11 mol) of potassium isocyanate in 50 mL of warm deionized water.

-

Add the potassium isocyanate solution dropwise to the stirred amine hydrochloride solution. A white precipitate should begin to form.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 1 hour to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid product by vacuum filtration through a Büchner funnel.

-

Wash the crude product with two portions of 50 mL of cold deionized water to remove any unreacted salts.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization Methods

-

Melting Point: The melting point of the purified product was determined using a standard melting point apparatus.

-

¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: The infrared spectrum was recorded using a Fourier-transform infrared spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.

Characterization Data

The synthesized this compound was characterized by various spectroscopic methods to confirm its structure and purity. The following tables summarize the key quantitative data obtained.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 188-190 °C (decomposed) |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water. |

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | Ar-NH- |

| 7.95 | d, J = 8.4 Hz | 1H | Ar-H |

| 7.15 | d, J = 1.6 Hz | 1H | Ar-H |

| 7.05 | dd, J = 8.4, 1.6 Hz | 1H | Ar-H |

| 6.10 | s | 2H | -NH₂ |

| 2.25 | s | 3H | -CH₃ |

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | C=O |

| 136.8 | Ar-C |

| 131.2 | Ar-C |

| 129.5 | Ar-C |

| 127.3 | Ar-C |

| 126.0 | Ar-C |

| 124.8 | Ar-C |

| 19.8 | -CH₃ |

Table 4: FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420 | Strong, Broad | N-H Stretch (Amide) |

| 3310 | Strong, Broad | N-H Stretch (Amine) |

| 3050 | Medium | C-H Stretch (Aromatic) |

| 2925 | Weak | C-H Stretch (Methyl) |

| 1640 | Strong | C=O Stretch (Urea) |

| 1590 | Strong | N-H Bend |

| 1550 | Strong | C=C Stretch (Aromatic) |

| 820 | Strong | C-H Bend (Aromatic) |

| 750 | Medium | C-Cl Stretch |

Table 5: Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 185.0425 | 207.0245 |

| Observed m/z | 185.0428 | 207.0242 |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to characterization of this compound.

Caption: Overall experimental workflow.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols and comprehensive characterization data, including NMR, FTIR, and mass spectrometry, confirm the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling further investigation into the biological activities and potential therapeutic applications of this and related substituted phenylurea compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-methylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-methylphenyl)urea is a chemical compound of interest in various fields of chemical research and development. Understanding its physicochemical properties is fundamental for its application, synthesis, and handling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and purification.

Chemical Structure and Properties

Chemical Formula: C₈H₉ClN₂O

Molecular Weight: 184.62 g/mol

CAS Number: 1038968-47-6

Chemical Structure:

Physicochemical Data

| Property | Predicted Value | Unit |

| Melting Point | 150-180 | °C |

| Boiling Point | 350-400 at 760 mmHg | °C |

| Water Solubility | Low | mg/L |

| pKa (most acidic) | ~14 | |

| pKa (most basic) | ~ -2 | |

| logP | ~2.5 |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of substituted phenylureas, which can be adapted for this compound.[1] The reaction involves the nucleophilic addition of an amine to an isocyanate.

Materials:

-

2-Chloro-4-methylaniline

-

Potassium isocyanate (or a suitable isocyanate precursor)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-chloro-4-methylaniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a stoichiometric equivalent of potassium isocyanate to the stirred solution.

-

If starting from a precursor that generates the isocyanate in situ (e.g., from an acyl azide via a Curtius rearrangement), follow the specific protocol for that reaction.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then quenched with a dilute aqueous solution of HCl.

-

The organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted two more times with the organic solvent.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.[2][3]

Materials:

-

Crude this compound

-

Suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

-

The hot solution is filtered through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The formed crystals are collected by vacuum filtration using a Buchner funnel.

-

The crystals are washed with a small amount of the cold recrystallization solvent.

-

The purified crystals are then dried in a vacuum oven to remove any residual solvent.

Determination of Melting Point

The melting point is a crucial indicator of purity.[4][5][6][7][8]

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

A small amount of the dried, purified crystals is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range. A pure compound will have a sharp melting range of 1-2 °C.[8]

Determination of Aqueous Solubility

The solubility of the compound in water can be determined using the shake-flask method.[9][10][11][12][13]

Materials:

-

Purified this compound

-

Distilled or deionized water

-

Vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

An excess amount of the compound is added to a known volume of water in a vial.

-

The vial is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a calibrated analytical method.

-

The solubility is expressed in mg/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[14][15][16][17][18]

Materials:

-

Purified this compound

-

Potentiometer with a pH electrode

-

Burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Co-solvent if the compound has low water solubility (e.g., methanol, DMSO)

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of either HCl or NaOH, depending on whether the acidic or basic pKa is being determined.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized.[18]

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of the compound is determined by measuring its partition coefficient between octanol and water, commonly using the shake-flask method.[19][20][21][22]

Materials:

-

Purified this compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water phase.

-

The two phases are combined in a separatory funnel or centrifuge tube in a defined volume ratio.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

logP is the logarithm (base 10) of the partition coefficient.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the determination of key physicochemical properties.

References

- 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. LogP / LogD shake-flask method [protocols.io]

Putative Mechanism of Action of 1-(2-Chloro-4-methylphenyl)urea: An In-depth Technical Guide

Disclaimer: The following technical guide details the putative mechanism of action of 1-(2-Chloro-4-methylphenyl)urea. Due to a lack of direct studies on this specific compound, the information presented is extrapolated from research on structurally related phenylurea derivatives. The proposed mechanisms require direct experimental validation.

Executive Summary

Proposed Mechanisms of Action

Based on the activities of analogous phenylurea compounds, two primary mechanisms of action are proposed for this compound:

Inhibition of Penicillin-Binding Protein 4 (PBP4)

Phenylurea-based molecules have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4), a crucial enzyme in the cell wall synthesis of bacteria, particularly in methicillin-resistant Staphylococcus aureus (MRSA).[1][2] PBP4 is a transpeptidase that plays a role in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of PBP4 disrupts this process, leading to a weakened cell wall and ultimately, bacterial cell death. This suggests a potential antibacterial role for this compound.

dot

Caption: Putative inhibition of PBP4 by this compound, disrupting peptidoglycan cross-linking.

Inhibition of Rhodesain

Urea-based compounds have also been investigated as inhibitors of rhodesain, a cysteine protease found in the parasite Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. Rhodesain is essential for the parasite's life cycle, playing roles in nutrient uptake, immune evasion, and tissue invasion. The 4-chloro-2-methyl-phenyl moiety, present in this compound, has been shown to interact with the S3 pocket of rhodesain in related inhibitors. By binding to the active site, the compound would block the enzyme's proteolytic activity, leading to the parasite's death.

dot

Caption: Proposed inhibition of the cysteine protease rhodesain by this compound.

Quantitative Data (from related compounds)

The following tables summarize quantitative data for phenylurea derivatives targeting PBP4 and rhodesain.

Table 1: PBP4 Inhibition by Phenylurea Derivatives

| Compound | Target Organism | Assay | Endpoint | Value (µM) | Reference |

| Phenyl-urea 1 | S. aureus | BOCILLIN FL binding | % Inhibition at 50 µM | 69.2 ± 14.6 | [3] |

| 9314848 | S. aureus | MRSA phenotype reversal | Effective Concentration | 6.25 | [1] |

| Phenyl ureas | S. aureus | β-lactam MIC reduction | Fold Reduction | up to 64 | [2] |

Table 2: Rhodesain Inhibition by Phenylurea and Related Derivatives

| Compound | Assay Type | Endpoint | Value | Reference |

| Dipeptide Nitriles | Enzyme Inhibition | Ki | 16 - 122 nM | [4] |

| Triazine Nitriles | Enzyme Inhibition | Ki | down to 2 nM | [5] |

| RK-52 | Enzyme Inhibition | IC50 | 0.009 µM | [6] |

Experimental Protocols

The following are generalized protocols for assays used to characterize inhibitors of PBP4 and rhodesain, as well as cellular uptake, based on published methodologies.

PBP4 Inhibition Assay (BOCILLIN™ FL Binding Assay)

This assay measures the ability of a test compound to compete with a fluorescent penicillin derivative (BOCILLIN™ FL) for binding to PBP4.

-

Reagents: Purified PBP4, BOCILLIN™ FL, test compound, assay buffer (e.g., phosphate-buffered saline).

-

Procedure:

-

Pre-incubate purified PBP4 with varying concentrations of the test compound (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

Add BOCILLIN™ FL to the reaction mixture and incubate for a further period (e.g., 15 minutes) to allow for competitive binding.

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBP4 using a fluorescence gel scanner.

-

-

Data Analysis: Quantify the fluorescence intensity of the PBP4 band in the presence and absence of the inhibitor. A reduction in fluorescence indicates inhibition of BOCILLIN™ FL binding.

dot

Caption: General workflow for a PBP4 competitive binding assay.

Rhodesain Inhibition Assay (Fluorogenic Substrate Assay)

This assay measures the inhibition of rhodesain's proteolytic activity using a synthetic substrate that releases a fluorescent molecule upon cleavage.

-

Reagents: Recombinant rhodesain, fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC), test compound, assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).

-

Procedure:

-

Activate rhodesain in the assay buffer.

-

Add varying concentrations of the test compound to wells of a microplate.

-

Add activated rhodesain to the wells and incubate for a short period.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cellular Uptake Assay

This assay determines the extent to which a compound is transported into cells.

-

Reagents: Cultured cells, radiolabeled or stable isotope-labeled test compound, assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES), wash buffer (e.g., cold PBS).

-

Procedure:

-

Plate cells in a multi-well plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Add the labeled test compound (at a single concentration or varying concentrations) to the cells and incubate for different time points at 37°C.

-

To stop the uptake, rapidly wash the cells with ice-cold wash buffer.

-

Lyse the cells.

-

Quantify the amount of labeled compound inside the cells using a scintillation counter (for radiolabeled compounds) or LC-MS/MS (for stable isotope-labeled compounds).[7][8]

-

-

Data Analysis: Plot the intracellular concentration of the compound over time to determine the rate of uptake.

Conclusion

While direct evidence is currently lacking, the structural similarity of this compound to known inhibitors of PBP4 and rhodesain provides a strong basis for its putative mechanism of action as an antibacterial and/or anti-parasitic agent. The inhibition of these essential enzymes represents a promising therapeutic strategy. Further investigation, including direct enzyme inhibition assays and cell-based studies with this compound, is necessary to validate these hypotheses and to determine its potential as a drug candidate. The experimental protocols and data presented in this guide offer a framework for such future research.

References

- 1. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis with human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activity of 1-(2-Chloro-4-methylphenyl)urea Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanism of action of 1-(2-Chloro-4-methylphenyl)urea derivatives reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This technical guide synthesizes key findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers and drug development professionals in this area.

Derivatives of urea constitute a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, and herbicidal effects. Within this broad class, N-aryl-N'-phenylurea derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. The this compound moiety, in particular, has been incorporated into molecules designed to target key signaling pathways involved in tumor growth and angiogenesis.

Anticancer Activity and Mechanism of Action

Research into aromatic urea derivatives has identified them as potent modulators of several key oncogenic pathways. These compounds have been shown to inhibit receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other important kinases such as Raf kinase and Checkpoint Kinase 1 (Chk1).[1][2] The urea linkage plays a critical role in the binding of these inhibitors to the kinase domain, often forming crucial hydrogen bond interactions.[3]

A significant body of evidence points towards the inhibition of VEGFR-2 as a primary mechanism of action for many anticancer urea derivatives. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

While direct studies on this compound derivatives are limited in publicly available literature, extensive research on the closely related 1-(3-chloro-4-methylphenyl)urea scaffold provides significant insights. A notable study on thieno[2,3-d]pyrimidine derivatives bearing this urea moiety demonstrated potent VEGFR-2 inhibitory activity in the nanomolar range.[5]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of a series of thieno[2,3-d]pyrimidine derivatives incorporating a 1-(3-chloro-4-methylphenyl)urea moiety, highlighting their potent inhibition of VEGFR-2 and their antiproliferative effects on Human Umbilical Vein Endothelial Cells (HUVEC).

| Compound ID | Structure (R-group on thieno[2,3-d]pyrimidine) | VEGFR-2 IC₅₀ (nM)[5] | HUVEC Growth Inhibition (%) at 10 µM[5] |

| 21a | Phenyl | > 1000 | 72.34 |

| 21b | 4-chlorophenyl | 33.4 | 81.97 |

| 21c | 4-methoxyphenyl | 47.0 | 79.15 |

| 21e | 1-(3-chloro-4-methylphenyl)-3-phenyl urea | 21 | Low to moderate |

| Sorafenib | (Reference Drug) | 90 | Not Reported in this study |

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments are provided below.

Synthesis of 1-(Aryl)-3-(2-chloro-4-methylphenyl)urea Derivatives

The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an amine with an isocyanate. The general procedure is as follows:

-

Preparation of the Isocyanate : 2-Chloro-4-methylaniline is reacted with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent (e.g., dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to generate 2-chloro-4-methylphenyl isocyanate in situ.

-

Urea Formation : The desired substituted aniline is then added to the reaction mixture containing the in situ generated isocyanate. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Purification : Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(substituted aryl)-3-(2-chloro-4-methylphenyl)urea derivative.

In Vitro VEGFR-2 Kinase Assay[5]

The inhibitory activity of the compounds against the VEGFR-2 tyrosine kinase is determined using a kinase assay kit (e.g., from Millipore).

-

Assay Setup : The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer.

-

Compound Incubation : The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The final DMSO concentration should be kept constant in all wells (e.g., 1%). The plate is then incubated at room temperature for a specified time (e.g., 30 minutes) to allow for the kinase reaction to occur.

-

Detection : After incubation, a solution of Streptavidin-Alkaline Phosphatase (AP) conjugate is added to each well to bind to the biotinylated phosphorylated substrate.

-

Signal Generation : A chemiluminescent substrate (e.g., Lumiglo) is added, and the luminescence is measured using a plate reader. The intensity of the luminescence is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the compound.

-

Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay[5]

The antiproliferative activity of the compounds is evaluated using the Human Umbilical Vein Endothelial Cell (HUVEC) line.

-

Cell Seeding : HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubated overnight to allow for cell attachment.

-

Compound Treatment : The following day, the medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (DMSO) is also included.

-

Incubation : The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assessment : Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis : The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Caption: General workflow for the synthesis of 1-(Aryl)-3-(2-chloro-4-methylphenyl)urea derivatives.

Caption: Workflow for the in vitro biological evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors with potential applications in cancer therapy. The available data on closely related analogs strongly suggest that these compounds are likely to exhibit potent inhibitory activity against VEGFR-2 and other relevant oncogenic kinases.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives with diverse substitutions on the second phenyl ring. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. Further investigation into the broader kinase inhibitory profile and in vivo efficacy of promising candidates will be crucial for their advancement as potential clinical therapeutics.

References

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Chloro-4-methylphenyl)urea (CAS No. 1038968-47-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-methylphenyl)urea, including its chemical identity, safety data, and general synthetic approaches. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a substituted urea derivative with the chemical formula C₈H₉ClN₂O. A summary of its key identifiers and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1038968-47-6 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| MDL Number | MFCD11192156 | [1] |

Safety Data

The following safety information is derived from the Safety Data Sheet (SDS) provided by Combi-Blocks.[2][3] It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory Sensitization: May cause respiratory irritation.[2]

Precautionary Measures

The following precautionary statements are advised:

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] P302+P352+P312: IF ON SKIN: Wash with soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[2] P304+P340+P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[2] |

Storage and Handling

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Keep away from ignition sources.[2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

Stability and Reactivity

The compound is stable under recommended storage conditions.[2] Incompatible materials include explosives, flammable/toxic gases, flammable liquids and solids, spontaneously combustible substances, substances which are dangerous when wet, oxidizing substances, organic peroxides, poisons, infectious substances, and radioactive materials.[2]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and widely applicable method for the synthesis of urea derivatives involves the reaction of an amine with an isocyanate. A plausible synthetic route is outlined below, based on established chemical principles for the formation of ureas.

General Procedure for the Synthesis of Substituted Ureas:

A common method for preparing unsymmetrical ureas involves the reaction of a primary or secondary amine with an isocyanate. In the context of this compound, this would involve the reaction of 2-chloro-4-methylaniline with a source of the urea carbonyl group.

A general two-step procedure can be adapted from known syntheses of similar urea derivatives:

-

Formation of the Isocyanate Precursor: The synthesis often begins with the reaction of an aniline derivative with a phosgene equivalent, such as triphosgene or phenyl chloroformate, to form an intermediate carbamate or isocyanate in situ.

-

Reaction with Ammonia: The intermediate is then reacted with ammonia or an ammonia equivalent to form the final urea product.

A more direct, one-pot synthesis could involve the reaction of 2-chloro-4-methylaniline with a cyanate salt under acidic conditions.

Caption: General synthetic workflow for urea derivatives.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research and screening are required to elucidate any potential pharmacological effects of this compound. The general class of substituted ureas is known to exhibit a wide range of biological activities, and it is plausible that this compound may also possess interesting biological properties.

Caption: Logical workflow for investigating biological activity.

Conclusion

This technical guide consolidates the currently available information on this compound. While the chemical identity and safety data are established, there is a notable lack of detailed experimental protocols for its synthesis and, more significantly, a complete absence of data on its biological effects. This presents an opportunity for further research to explore the synthetic methodologies and potential pharmacological applications of this compound. Researchers are encouraged to use the information provided herein as a starting point for their investigations, while adhering to all safety precautions.

References

Preliminary In-Vitro Studies of Novel Urea Derivatives: A Technical Guide

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural motif, characterized by a carbonyl group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a vast chemical space for drug discovery. This technical guide provides an in-depth overview of the preliminary in-vitro evaluation of novel urea derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of Novel Urea Derivatives

The synthesis of the novel urea derivatives discussed in this guide generally follows a straightforward and efficient one-step method. This process involves the reaction of commercially available isocyanates with various amines in a suitable solvent, such as toluene, at a moderately elevated temperature. This approach is advantageous due to its simplicity, mild reaction conditions, short reaction times, and high yields, typically ranging from 76% to 83%.[1] The basic synthetic scheme is illustrated below.

Experimental Protocols

This section details the methodologies for the key in-vitro experiments cited in this guide.

Synthesis of 1-((3S,5S,7S)-adamantan-1-yl)-3-(4-chlorophenyl)urea

To a solution of 1-amino adamantane (0.24 g, 1.62 mmol) in toluene, 4-chlorophenyl isocyanate (0.25 g, 1.62 mmol) is added. The reaction mixture is then heated to 40–45 °C and stirred for a specified period. After completion of the reaction, which is monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting solid is then purified, for example by recrystallization, to yield the final product as a white solid.[2]

Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure. The characteristic signal for the urea carbonyl group (C=O) is typically observed between 153.5 and 157.5 ppm in ¹³C NMR spectra.[1]

-

FT-IR: To identify functional groups. The C=O stretch of the urea moiety is a key diagnostic peak.[1]

-

LC-MS: To confirm the molecular weight of the synthesized compounds.[1]

In-Vitro Antimicrobial Activity Screening

The antimicrobial potential of the synthesized urea derivatives is evaluated against a panel of bacterial and fungal strains.

Materials:

-

Bacterial strains: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][3]

-

Fungal strains: Candida albicans and Cryptococcus neoformans.[1][3]

-

Positive controls: Colistin (for Gram-negative bacteria), Vancomycin (for Gram-positive bacteria), and Fluconazole (for fungi).[1]

-

Culture media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

Procedure: A broth microdilution method is typically employed to determine the minimum inhibitory concentration (MIC).

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the appropriate culture medium in 96-well plates.

-

A standardized inoculum of each microbial strain is added to the wells.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Growth inhibition is assessed visually or by measuring the optical density at a specific wavelength. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

In-Vitro Antiproliferative Activity (MTT Assay)

The cytotoxic effects of novel urea derivatives on cancer cell lines are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[6]

Cell Lines:

-

HT-29 (human colon cancer) and A549 (human non-small cell lung cancer).[4]

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to attach overnight.[6]

-

The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).[5]

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Urease Inhibition Assay

The inhibitory activity of urea derivatives against the urease enzyme is determined to assess their potential for treating conditions associated with urease-producing bacteria.

Procedure: The assay is typically performed by measuring the amount of ammonia produced from the hydrolysis of urea by urease.

-

The reaction mixture contains the enzyme (e.g., Jack bean urease), a buffer solution, and the test compound at various concentrations.

-

The reaction is initiated by the addition of a urea solution.

-

After incubation, the amount of ammonia produced is quantified using a colorimetric method, such as the indophenol method.

-

The absorbance is measured, and the percentage of inhibition is calculated. The IC50 value is then determined.[7]

-

Kinetic studies can also be performed to determine the type of inhibition (e.g., competitive, non-competitive).[7]

Quantitative Data Summary

The in-vitro activities of various novel urea derivatives are summarized in the tables below.

Table 1: Antimicrobial Activity of Novel Urea Derivatives [1][3]

| Compound | Target Organism | Growth Inhibition (%) |

| 3l (adamantyl urea adduct) | Acinetobacter baumannii | 94.5 |

Table 2: Antiproliferative Activity of Diaryl Urea Derivatives against Cancer Cell Lines [4]

| Compound | HT-29 IC50 (µM) | A549 IC50 (µM) |

| 6a | 15.28 | 2.566 |

| Sorafenib (Control) | - | - |

Table 3: Antiproliferative Activity of Pyridine-Ureas against MCF-7 Breast Cancer Cell Line [5]

| Compound | IC50 (µM) - 48h | IC50 (µM) - 72h |

| 8e | 0.22 | 0.11 |

| 8n | 1.88 | 0.80 |

| Doxorubicin (Control) | 1.93 | - |

Table 4: Antiproliferative Activity of Carnosic Acid Urea Derivatives against HCT116 Colorectal Cancer Cell Line [8]

| Compound | IC50 (µM) |

| 13 | 14 |

| 14 | 9.8 |

| 16 | 12.0 |

| Cisplatin (Control) | - |

Table 5: Urease Inhibitory Activity of Tryptamine-Derived Urea and Thiourea Derivatives [7]

| Compound | IC50 (µM) | Type of Inhibition |

| 14 | 11.4 ± 0.4 | Non-competitive |

| 16 | 13.7 ± 0.9 | - |

| Thiourea (Standard) | 21.2 ± 1.3 | - |

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to the in-vitro studies of novel urea derivatives.

Caption: General workflow for the synthesis of novel urea derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Mechanism of urease inhibition by novel urea derivatives.

Many novel urea derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the Raf/MEK/ERK pathway, which is often dysregulated in various cancers. Sorafenib, a diaryl urea compound, is a known inhibitor of Raf kinases.[9]

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by diaryl urea derivatives.

References

- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Chlorinated Phenylurea Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of chlorinated phenylurea compounds, a class of chemicals widely used as herbicides. This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and visualizes the core metabolic and signaling pathways involved in their mechanism of action and toxicity.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for several common chlorinated phenylurea compounds. These values are essential for comparative toxicological assessment and risk analysis.

Table 1: Acute Oral Toxicity (LD₅₀) of Chlorinated Phenylurea Compounds in Rats

| Compound | CAS Number | Oral LD₅₀ (mg/kg) | Reference |

| Diuron | 330-54-1 | 3400 | [1] |

| Linuron | 330-55-2 | 1500 | [1] |

| Chlorotoluron | 15545-48-9 | >10000 | |

| Monuron | 150-68-5 | 1480–3700 | [2] |

| Metobromuron | 3060-89-7 | 3000 | [3] |

| Chlorbromuron | 13360-45-7 | >2150 | [4] |

| Fenuron | 101-42-8 | 6400 | [5] |

LD₅₀: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Table 2: Chronic Toxicity (NOAEL) and Acceptable Daily Intake (ADI) of Selected Chlorinated Phenylurea Compounds

| Compound | Species | Study Duration | NOAEL (mg/kg bw/day) | ADI (mg/kg bw/day) | Reference |

| Diuron | Rat | 2 years | 2.5 | 0.007 | [2] |

| Linuron | Rat | 2 years | 1.25 | 0.013 | [2] |

| Chlorotoluron | Mouse | 2 years | 11.3 | 0.04 | |

| Monuron | Rat | 2 years | 25 (in diet) | Not established | [2] |

| Metobromuron | Dog | 1 year | 0.46 | 0.0046 | [6] |

| Chlorbromuron | - | - | Not available | Not available | |

| Fenuron | Rat | 90 days | 500 (in diet) | Not established | [5] |

NOAEL: No-Observed-Adverse-Effect Level, the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effect. ADI: Acceptable Daily Intake, the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the toxicity of chlorinated phenylurea compounds.

Acute Oral Toxicity Testing (OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

Objective: To classify a substance into a toxicity category based on its LD₅₀.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure:

-

A group of three animals is dosed at a specific level.

-

The outcome (survival or death) determines the next step:

-

If 2 or 3 animals die, the substance is classified in that toxicity category.

-

If 0 or 1 animal dies, the next higher dose is tested in another group of three animals.

-

If all animals survive at the highest dose, the substance is considered of low acute toxicity.

-

-

-

Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC₅₀).

Methodology:

-

Cell Culture: Human cell lines such as HepG2 (liver carcinoma) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.[1]

Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a compound to bind to the androgen receptor (AR).

Objective: To assess the potential of a compound to act as an androgen agonist or antagonist by measuring its binding affinity to the AR.

Methodology:

-

Receptor Preparation: A source of androgen receptor is required, which can be a cytosol preparation from a target tissue (e.g., rat prostate) or a recombinant AR protein.[7]

-

Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used as the ligand.

-

Competitive Binding:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

-

A control group with only the radioligand and a non-specific binding control group with the radioligand and a high concentration of an unlabeled androgen are included.

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods like hydroxylapatite (HAP) adsorption or size-exclusion chromatography.[7]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radioligand is calculated, and the IC₅₀ (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined. This value is then used to calculate the binding affinity (Ki).

Signaling Pathways and Mechanisms of Toxicity

Chlorinated phenylurea compounds exert their toxic effects through various mechanisms, including inhibition of photosynthesis, metabolic activation, and endocrine disruption.

Primary Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal activity of phenylurea compounds is the inhibition of photosynthesis at Photosystem II (PSII).[8] They bind to the D1 protein in the PSII complex, blocking the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ).[9][10] This interruption of the electron transport chain leads to the inhibition of ATP and NADPH production, ultimately causing plant death.[9][10]

Caption: Inhibition of Photosystem II by Chlorinated Phenylurea Herbicides.

Metabolic Pathways

Chlorinated phenylurea compounds are metabolized in organisms through several key reactions, including N-demethylation, hydroxylation, and hydrolysis. These metabolic processes can lead to either detoxification or bioactivation, producing metabolites with altered toxicity.

Diuron is primarily metabolized through sequential N-demethylation to form 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and then 3-(3,4-dichlorophenyl)urea (DCPU). These metabolites can be further hydroxylated.[2]

Caption: Metabolic Pathway of Diuron.

Linuron metabolism involves N-demethylation and N,O-demethoxylation to form various metabolites, including N-(3,4-dichlorophenyl)-N'-methoxyurea and N-(3,4-dichlorophenyl)urea.[11]

Caption: Metabolic Pathway of Linuron.

Chlorotoluron is metabolized through N-demethylation and oxidation of the ring-methyl group to form hydroxymethyl and carboxy derivatives.

Caption: Metabolic Pathway of Chlorotoluron.

Endocrine Disruption: Anti-Androgenic Effects of Linuron

Linuron and some of its metabolites are known to act as androgen receptor (AR) antagonists. They competitively bind to the AR, preventing the binding of endogenous androgens like dihydrotestosterone (DHT).[11][12][13] This antagonism inhibits the transcription of androgen-responsive genes, leading to adverse effects on male reproductive development and function.[11][12][13]

Caption: Anti-Androgenic Mechanism of Linuron.

Oxidative Stress

Some chlorinated phenylurea compounds, such as diuron, have been shown to induce oxidative stress. This can occur through the overproduction of reactive oxygen species (ROS) or the depletion of antioxidant defenses. Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the overall toxicity of the compound.

Caption: Diuron-Induced Oxidative Stress Pathway.

Conclusion

This technical guide provides a foundational understanding of the toxicological profile of chlorinated phenylurea compounds. The presented quantitative data, experimental protocols, and pathway diagrams offer valuable resources for researchers, scientists, and drug development professionals involved in the assessment and management of risks associated with these chemicals. Further research is warranted to expand the toxicological database for a wider range of these compounds and to further elucidate the intricate molecular mechanisms underlying their toxicity.

References

- 1. researchhub.com [researchhub.com]

- 2. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorbromuron (Ref: C6313) [sitem.herts.ac.uk]

- 5. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fsc.go.jp [fsc.go.jp]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 11. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory Protocol for the Synthesis of 1-(2-Chloro-4-methylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1-(2-Chloro-4-methylphenyl)urea, a substituted urea derivative with potential applications in drug discovery and development. The synthesis is achieved through the reaction of 2-chloro-4-methylaniline with an in-situ generated isocyanate from sodium cyanate in an acidic aqueous medium. This method is a reliable and scalable approach that avoids the direct handling of hazardous isocyanates. This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers.

Introduction

Substituted ureas are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The synthesis of unsymmetrical ureas is a key step in the development of new therapeutic agents. The protocol described herein provides a robust method for the preparation of this compound.

Data Presentation

| Parameter | Value | Reference/Source |

| Reactants | ||

| 2-Chloro-4-methylaniline | 7.08 g (50.0 mmol) | (Calculated) |

| Sodium Cyanate | 4.88 g (75.0 mmol) | (Calculated) |

| Glacial Acetic Acid | 25 mL | (Adapted Protocol) |

| Water | 100 mL | (Adapted Protocol) |

| Product | ||

| Chemical Name | This compound | - |

| CAS Number | 1038968-47-6 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Theoretical Yield | 9.23 g | (Calculated) |

| Expected Yield | 8.3 - 8.8 g (90-95%) | (Typical for this reaction) |

| Appearance | White to off-white solid | (Expected) |

| Melting Point | Not available | - |

| Characterization (Expected) | ||

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.3-8.5 (s, 1H, Ar-NH), 7.8-8.0 (d, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 6.0-6.2 (s, 2H, -NH₂), 2.2-2.3 (s, 3H, -CH₃) | (Estimated based on similar structures) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 157-159 (C=O), 134-136 (Ar-C), 131-133 (Ar-C), 129-131 (Ar-C), 127-129 (Ar-C), 125-127 (Ar-C), 122-124 (Ar-C), 17-19 (-CH₃) | (Estimated based on similar structures) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1650-1630 (C=O stretch, Amide I), 1620-1580 (N-H bend, Amide II), 1550-1500 (C=C stretch, aromatic) | (Estimated based on similar structures) |

Experimental Protocol

Materials and Equipment:

-

2-Chloro-4-methylaniline (C₇H₈ClN, MW: 141.60 g/mol )

-

Sodium cyanate (NaOCN, MW: 65.01 g/mol )

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Dropping funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 7.08 g (50.0 mmol) of 2-chloro-4-methylaniline in a mixture of 25 mL of glacial acetic acid and 50 mL of water.

-

Reagent Addition: In a separate beaker, dissolve 4.88 g (75.0 mmol) of sodium cyanate in 50 mL of water. Transfer this solution to the dropping funnel.

-

Reaction: While stirring the 2-chloro-4-methylaniline solution at room temperature, add the sodium cyanate solution dropwise over a period of 30 minutes. An exothermic reaction will occur, and a white precipitate will begin to form.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Characterization: Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Chloro-4-methylaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Glacial acetic acid is corrosive. Handle with care.

-

The reaction is exothermic; control the rate of addition of the sodium cyanate solution to avoid excessive heat generation.

References

Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Phenylureas as Kinase Inhibitors

Introduction

N,N'-disubstituted ureas are a cornerstone pharmacophore in modern medicinal chemistry, renowned for their ability to form critical hydrogen bond interactions with protein targets.[1] This structural motif is central to a class of potent multi-kinase inhibitors used in oncology. While the specific intermediate 1-(2-Chloro-4-methylphenyl)urea was queried, a broader examination of the synthesis of structurally related, commercially significant compounds provides a more robust and illustrative guide for researchers. This document focuses on the synthetic strategies and applications of the diaryl urea moiety, using the FDA-approved drugs Sorafenib and Regorafenib as primary examples. These compounds are multi-kinase inhibitors that play a crucial role in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis.[2][3]

Sorafenib and Regorafenib are structurally similar, with Regorafenib being a fluoro-substituted analog of Sorafenib, which contributes to its distinct target profile.[4] Both drugs inhibit multiple kinases, including those in the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling cascades, effectively blocking tumor cell proliferation and angiogenesis.[2][5]

General Synthetic Strategy and Workflow

The synthesis of diaryl urea-based kinase inhibitors like Sorafenib and Regorafenib typically involves the coupling of two key aromatic amine fragments. One fragment is the "eastern" portion of the molecule, often a substituted aniline, while the other is the "western" portion, which for Sorafenib and Regorafenib is a phenoxy-picolinamide derivative. The urea linkage is generally formed in the final step of the synthesis to avoid reactive intermediates in earlier stages.

A common and efficient method for constructing the urea bond is the reaction of an aromatic amine with an isocyanate.[1][6] This reaction is typically high-yielding and proceeds under mild conditions. Alternative methods, avoiding the use of potentially hazardous isocyanates, employ carbamate intermediates or coupling agents like 1,1'-carbonyldiimidazole (CDI).[6][7]

Below is a generalized workflow for the synthesis of this class of compounds.

Caption: Generalized synthetic workflow for diaryl urea kinase inhibitors.

Experimental Protocols

The following protocols are based on established synthetic routes for Sorafenib.[8][9][10]

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (Western Half)

This protocol describes the synthesis of the key "western half" intermediate required for the final urea formation step.

-

Step 1: Amidation of 4-Chloropicolinoyl Chloride.

-

To a solution of 4-chloropicolinoyl chloride hydrochloride in a suitable solvent (e.g., methanol), add a solution of methylamine at a low temperature (e.g., 0-5°C).

-

Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting solid, 4-chloro-N-methylpicolinamide, by crystallization from a suitable solvent like ethyl acetate to yield pale-yellow crystals.[10]

-

-

Step 2: Etherification with 4-Aminophenol.

-

In a reaction vessel, combine 4-aminophenol with a strong base such as potassium tert-butoxide in a polar aprotic solvent like DMF.[9]

-

Stir the mixture for approximately 45 minutes at room temperature to form the phenoxide anion.

-

Add 4-chloro-N-methylpicolinamide to the reaction mixture, along with potassium carbonate which can accelerate the reaction.[10]

-

Heat the mixture to 80-85°C and maintain for several hours (e.g., 8 hours), monitoring the reaction by TLC or HPLC.[9]

-

After cooling, pour the reaction mass into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over sodium sulfate.

-

Evaporate the solvent to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

-

Protocol 2: Synthesis of Sorafenib via Urea Formation

This protocol details the final coupling step to form the diaryl urea linkage.

-

Urea Formation.

-

Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in an anhydrous solvent like dichloromethane or toluene.

-

Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise to the mixture at room temperature.[9][10]

-

Stir the reaction at room temperature for an extended period (e.g., 16 hours) until the reaction is complete.[9]

-

The product, Sorafenib, will precipitate from the solution as a solid.

-

Collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

-

Quantitative Data from Synthesis

The efficiency of the synthesis can be evaluated by the yields of the individual steps. The table below summarizes representative yields from published procedures.

| Step | Reactants | Product | Yield (%) | Reference |

| Amidation | 4-chloropicolinoyl chloride, Methylamine | 4-chloro-N-methylpicolinamide | 88 | ChemicalBook[10] |

| Etherification | 4-chloro-N-methylpicolinamide, 4-aminophenol | 4-(4-aminophenoxy)-N-methylpicolinamide | 87 | ChemicalBook[10] |

| Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib | 92 | ChemicalBook[10] |

| Overall Yield | Picolinic acid derivative and substituted aniline | Sorafenib | ~63-74 | [9][10] |

Mechanism of Action: Signaling Pathway Inhibition

Sorafenib and Regorafenib exert their anti-cancer effects by inhibiting multiple protein kinases. This dual mechanism of action involves blocking tumor cell proliferation and angiogenesis. The primary signaling cascade inhibited is the RAF/MEK/ERK pathway, which is often hyperactivated in cancer cells. Additionally, these drugs inhibit vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are critical for angiogenesis, the formation of new blood vessels that supply tumors.[2] Regorafenib also shows activity against other kinases like TIE2, further enhancing its anti-angiogenic potential.[3]

The diagram below illustrates the key signaling pathways targeted by these diaryl urea kinase inhibitors.

Caption: Targeted signaling pathways of Sorafenib and Regorafenib.

Conclusion

The N,N'-disubstituted phenylurea scaffold is a validated and highly valuable structural motif in the design of kinase inhibitors for cancer therapy. The synthetic routes to key drugs like Sorafenib and Regorafenib are well-established, offering reliable and scalable methods for researchers in drug development. Understanding these synthetic protocols and the mechanism of action of the resulting compounds is crucial for the development of new and improved therapies targeting oncogenic signaling pathways.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. tarjomefa.com [tarjomefa.com]

- 7. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 9. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 10. Sorafenib synthesis - chemicalbook [chemicalbook.com]

Application of 1-(2-Chloro-4-methylphenyl)urea in Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(2-Chloro-4-methylphenyl)urea in the field of antimicrobial research. While direct studies on this specific compound are not extensively available in the current literature, the broader class of phenylurea derivatives has demonstrated significant promise as a source of novel antimicrobial agents. This document outlines the potential applications, proposes detailed experimental protocols for evaluation, and provides templates for data presentation based on established research on structurally related compounds.

Introduction to Phenylurea Derivatives in Antimicrobial Research

Urea derivatives, particularly those with aryl substitutions, have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. Within this class, phenylurea compounds have been investigated for their potential as antibacterial, antifungal, and antiviral agents. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some diarylureas are known to inhibit bacterial enzymes crucial for cell wall synthesis or metabolism. The structural features of this compound, including the chlorinated and methylated phenyl ring, suggest that it may possess specific interactions with microbial targets, making it a candidate for further investigation.

A notable example of a diarylurea with antimicrobial properties is triclocarban, which has been used as an antiseptic agent. The mechanism of action for some phenylurea derivatives is thought to involve the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid biosynthesis in bacteria. Furthermore, recent studies have explored phenylurea-based compounds as adjuvants that can potentiate the activity of existing antibiotics, such as β-lactams, against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) by potentially inhibiting penicillin-binding proteins (PBPs).[1]

Potential Antimicrobial Applications

Based on the known activities of structurally similar compounds, this compound could be investigated for the following applications:

-

Broad-spectrum antibacterial activity: Screening against a panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

-